molecular formula C11H8OS B1643248 2-Phenylthiophene-3-carbaldehyde

2-Phenylthiophene-3-carbaldehyde

Cat. No.: B1643248
M. Wt: 188.25 g/mol
InChI Key: XRPQDWNLPCJCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylthiophene-3-carbaldehyde is a useful research compound. Its molecular formula is C11H8OS and its molecular weight is 188.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiophene derivatives, including 2-phenylthiophene-3-carbaldehyde. A series of arylthiophene-2-carbaldehyde compounds were synthesized and screened for biological activities. Notably, compounds derived from this structure demonstrated significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with IC50 values comparable to standard antibiotics such as streptomycin .

Antiviral Properties
Thiophene derivatives have been investigated for their antiviral activities. For instance, modifications to the phenyl ring of thiophenes have resulted in compounds with promising efficacy against viruses such as Ebola. The selectivity index and effective concentration (EC50) values were evaluated, showing that certain derivatives possess potent antiviral properties while maintaining low cytotoxicity .

Anti-inflammatory and Antioxidant Activities
The compound has also been explored for its anti-inflammatory and antioxidant capabilities. Studies indicate that thiophene-based compounds can act as effective nitric oxide (NO) scavengers, which is crucial in managing oxidative stress-related diseases .

Material Science Applications

Organic Photovoltaics
this compound has been utilized in the synthesis of materials for organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for use in solar cells, where it contributes to efficient charge transport and light absorption properties .

Fluorescent Probes
The compound has been adapted into fluorescent probes that are used in biological imaging. These probes exhibit aggregation-induced emission (AIE) characteristics, allowing for enhanced imaging capabilities in live-cell studies. The development of such probes has potential applications in cancer diagnostics and therapeutics .

Synthesis and Functionalization

This compound serves as a vital precursor in the synthesis of various functionalized thiophenes through palladium-catalyzed reactions such as Suzuki coupling. This versatility allows chemists to create a wide array of substituted thiophenes with tailored biological activities, enhancing their utility in drug discovery .

Data Tables

Application Area Activity/Property IC50/EC50 Values References
AntibacterialAgainst Pseudomonas aeruginosa29.7 µg/mL (vs. Streptomycin 35.2 µg/mL)
AntiviralAgainst EBOV virusEC50 = 0.07 µM
Anti-inflammatoryNO scavengingIC50 = 45.6 µg/mL
Photovoltaic materialsCharge transport efficiencyN/A
Fluorescent probesAIE characteristicsHigh brightness

Case Studies

  • Case Study: Antibacterial Screening
    In a recent study, various arylthiophene derivatives were synthesized from this compound and tested for antibacterial efficacy. The results indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial activity against Gram-negative bacteria.
  • Case Study: Antiviral Efficacy
    A series of modifications to the thiophene structure were evaluated for antiviral activity against pseudotyped Ebola virus particles. The findings demonstrated that certain derivatives maintained high selectivity and low cytotoxicity, highlighting their potential as therapeutic agents.

Properties

Molecular Formula

C11H8OS

Molecular Weight

188.25 g/mol

IUPAC Name

2-phenylthiophene-3-carbaldehyde

InChI

InChI=1S/C11H8OS/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-8H

InChI Key

XRPQDWNLPCJCMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=CS2)C=O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CS2)C=O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.